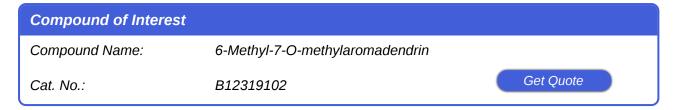


# Spectroscopic and Biosynthetic Profile of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid **6-Methyl-7-O-methylaromadendrin**, also known as 7-O-methyl aromadendrin (7-OMA). This document includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visualization of its biosynthetic pathway.

### **Spectroscopic Data**

The structural elucidation of **6-Methyl-7-O-methylaromadendrin** has been carried out using various spectroscopic techniques. The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry analyses.

### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **6-Methyl-7-O-methylaromadendrin** (DMSO-d<sub>6</sub>, 600 MHz)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.10	d	11.52
H-3	4.64	d	11.52
H-6	6.15	d	2.3
H-8	6.05	d	2.3
H-2'	7.35	d	8.6
H-3'	6.80	d	8.6
H-5'	6.80	d	8.6
H-6'	7.35	d	8.6
7-OCH₃	3.78	S	-
5-OH	12.0 (broad s)	S	-
4'-OH	9.60 (broad s)	S	-
3-OH	5.80 (broad s)	S	-

Note: Some hydroxyl proton signals may be broad and their chemical shifts can vary with concentration and

temperature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **6-Methyl-7-O-methylaromadendrin** (DMSO-d<sub>6</sub>, 150 MHz)



Position	Chemical Shift (δ, ppm)
C-2	82.5
C-3	71.8
C-4	197.5
C-4a	101.8
C-5	163.0
C-6	96.0
C-7	167.5
C-8	95.2
C-8a	162.5
C-1'	128.0
C-2'	129.5
C-3'	115.0
C-4'	158.0
C-5'	115.0
C-6'	129.5
7-OCH₃	56.0

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 6-Methyl-7-O-methylaromadendrin



Technique	Ionization Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)
GC-MS (TMS- derivatized)	El	503 [M]+	415, 311, 280, 179[1]
LC-ESI-QTOF-MS/MS	ESI+	303.0863 [M+H]+	20 V: 257.0788, 229.0873, 167.0351, 163.0416, 146.9967
40 V: 167.0341, 135.0459, 107.0495, 103.0064, 77.0401			

### **Experimental Protocols**

The spectroscopic data presented were acquired using the following methodologies.

### **NMR Spectroscopy**

The ¹H and ¹³C NMR spectra were obtained on a Bruker Advance 600 instrument operating at a frequency of 600 MHz for protons.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). For the ¹H-NMR experiment, 32 transient spectra were acquired with a spectral width of 8,000 Hz.[1] All NMR data were processed using XWINNMR software (Bruker).[1]

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

For GC-MS analysis, the purified compound was trimethylsilylated (TMS-derivatized). The analysis was performed on a nonpolar capillary column (5% phenylmethylsiloxane; 30 m by 250-µm inside diameter; 0.25-µm film thickness). A linear temperature gradient was applied (100°C for 1 min, then ramped at 30°C min<sup>-1</sup> to 250°C and held for 10 min, followed by a ramp of 1°C min<sup>-1</sup> to 275°C and held for 2 min). The injector port temperature was set to 100°C. Mass spectra were obtained by electron impact ionization at 70 eV over a scan range of 50 to 650 m/z.

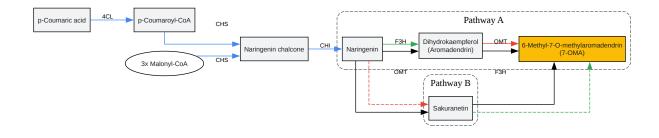


# Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS/MS)

The LC-MS/MS data was acquired on an Agilent 6530 Q-TOF instrument. The analysis was performed in positive electrospray ionization mode. Tandem mass spectra (MS/MS) were obtained at collision energies of 20 V and 40 V to induce fragmentation.

### Biosynthesis of 6-Methyl-7-O-methylaromadendrin

**6-Methyl-7-O-methylaromadendrin** can be produced in Escherichia coli through metabolic engineering. The biosynthetic pathway starts from the precursor p-coumaric acid and involves several enzymatic steps.



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Figure 1. Biosynthetic pathway of **6-Methyl-7-O-methylaromadendrin** in E. coli.[2]

The production of 7-OMA from p-coumaric acid is achieved by introducing several key enzymes: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce naringenin.[2] Naringenin is then hydroxylated at the 3-position by flavanone-3-hydroxylase (F3H) to yield dihydrokaempferol (aromadendrin), which is subsequently methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to form the final product,



7-OMA.[2] An alternative pathway involves the methylation of naringenin to sakuranetin, followed by hydroxylation to 7-OMA.

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### References

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